N-Fmoc-3-aminooctanoic acid
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Overview
Description
N-Fmoc-3-aminooctanoic acid is an organic compound with the molecular formula C23H27NO4 and a molecular weight of 381.47 g/mol . It is a derivative of octanoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis as a building block due to its ability to protect the amino group during chemical reactions .
Scientific Research Applications
N-Fmoc-3-aminooctanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during chain elongation.
Biomedical Applications: Fmoc-derivatized peptides are used in the development of hydrogels for tissue engineering and drug delivery.
Chemical Biology: It is used in the synthesis of modified peptides for studying protein interactions and functions.
Mechanism of Action
Target of Action
N-Fmoc-3-aminooctanoic acid is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .
Mode of Action
The compound operates by protecting the amine groups of amino acids during peptide synthesis. The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is base-labile, meaning it can be removed under basic conditions . This allows for the free amine to be used for further conjugations .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group provides this protection, allowing for efficient synthesis of peptides .
Pharmacokinetics
Its solubility in water and dmso suggests that it could be well-absorbed and distributed in biological systems. The compound’s stability under cold storage also indicates that it may have a relatively long half-life.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis, it allows for the formation of peptide bonds without unwanted side reactions . This leads to the creation of peptides of significant size and complexity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy. Additionally, the compound is stable under cold storage , suggesting that temperature can also affect its stability and action.
Safety and Hazards
Future Directions
The Fmoc group, including in N-Fmoc-3-aminooctanoic acid, has many beneficial attributes that allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world . The development of more environmentally friendly Fmoc protection methods is also a future direction .
Biochemical Analysis
Biochemical Properties
N-Fmoc-3-aminooctanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-3-aminooctanoic acid can be synthesized through a one-step method involving the coupling of free diaminobenzoic acid and Fmoc-amino acids . This method yields pure products in 40-94% without any purification steps other than precipitation. The reaction typically involves the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and the reaction conditions include maintaining the temperature and pH to optimize the yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-aminooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine in DMF.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is commonly used to introduce the Fmoc group.
Deprotection: Piperidine in DMF is used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the fluorenylmethyloxycarbonyl byproduct .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-8-aminooctanoic acid: Similar in structure but with the amino group at the 8th position.
Fmoc-6-aminohexanoic acid: Another similar compound with a shorter carbon chain.
Uniqueness
N-Fmoc-3-aminooctanoic acid is unique due to its specific positioning of the amino group, which can influence the properties and reactivity of the compound in peptide synthesis. This makes it a valuable building block for creating specific peptide sequences .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIPYGJYHPEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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